molecular formula C9H9N3 B3351214 2,3-Dimethylpyrido[3,4-b]pyrazine CAS No. 34154-05-7

2,3-Dimethylpyrido[3,4-b]pyrazine

Cat. No. B3351214
CAS RN: 34154-05-7
M. Wt: 159.19 g/mol
InChI Key: QUDXEIXJEGFEKM-UHFFFAOYSA-N
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Description

2,3-Dimethylpyrido[3,4-b]pyrazine is a compound that has been studied for its potential use as a kinase inhibitor . It is a type of heterocyclic compound, which means it contains a ring structure that includes at least two different elements. In this case, the ring structure includes nitrogen atoms .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethylpyrido[3,4-b]pyrazine is characterized by a pyrazine core, which is a six-membered ring containing two nitrogen atoms . The “2,3-Dimethyl” part of the name indicates that there are methyl groups (CH3) attached to the second and third positions of the pyrazine ring .

Safety And Hazards

The safety data sheet for a similar compound, Pyrazine, 2,3-dimethyl-, indicates that it is flammable and harmful if swallowed. It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Research on 2,3-Dimethylpyrido[3,4-b]pyrazine and similar compounds is ongoing. For instance, pyrido[2,3-b]pyrazine-based oligomers have been synthesized and studied for their electronic structures, charge injection and transport, and absorption and emission properties . These compounds have shown potential for use in organic light-emitting materials . Another study synthesized pyrido[2,3-b]pyrazine derivatives and found them to have remarkable contributions towards nonlinear optical technological applications .

properties

IUPAC Name

2,3-dimethylpyrido[3,4-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-7(2)12-9-5-10-4-3-8(9)11-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDXEIXJEGFEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=NC=CC2=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325921
Record name 2,3-dimethylpyrido[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylpyrido[3,4-b]pyrazine

CAS RN

34154-05-7
Record name NSC521765
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dimethylpyrido[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40325921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Wang, Q Peng, P He, Z Li, Y Liang… - Australian Journal of …, 2012 - CSIRO Publishing
The electronic structures, charge injection and transport, and absorption and emission properties of four series of dimethylpyrido[3,4-b]pyrazine-based oligomers (5-(5,5-dimethyl-5H-…
Number of citations: 3 www.publish.csiro.au
F Hu, Q Zhao, Y Li, X Liu - International Journal of Electrochemical Science, 2021 - Elsevier
Conjugated electrochromic polymers have been reported for many years, owing to their multicolor display, minimal energy consumption, and excellent stability. Among them, there are …
Number of citations: 3 www.sciencedirect.com
J Li, M Yu, ZC Duan, H Zhu, W Yao… - Materials Chemistry …, 2021 - pubs.rsc.org
The development of highly active and efficient ligands is recognized to be crucial for the catalytic applications of coordination polymers under specific conditions, such as solvent-free or …
Number of citations: 13 pubs.rsc.org
T Hacıefendioǧlu, E Yildirim - ACS omega, 2022 - ACS Publications
More than 50 different acceptor units from the experimental literature have been modeled, analyzed, and compared by using the computationally extracted data from the density …
Number of citations: 6 pubs.acs.org
EA Larocque - 2021 - hammer.purdue.edu
Enzymes that regulate the biological activity of proteins via the phosphorylation of an amino acid residue from ATP are known as protein kinase1. Kinases can exist in different states (…
Number of citations: 2 hammer.purdue.edu
CS GIAM - Pyridine and Its Derivatives, Volume 14, Part 3 …, 2009 - books.google.com
Aminohalopyridines are obtained by the action of anhydrous halogen acids (hydrogen bromide or hydrogen iodide) on 3-hydroxyglutaronitriles, glutaconitriles or 1, 3-dicyano-2-…
Number of citations: 0 books.google.com
D Lv, Z Xie, B Gu, H Wu, H Wan - Russian Journal of General Chemistry, 2016 - Springer
A novel iridium complex was used to catalyze a mild reaction of phenylenediamine with propanediol that led to formation of quinoxaline derivatives with moderate to high yields. The …
Number of citations: 7 link.springer.com

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